Lipophilicity vs. 2,4-Dichlorophenyl Analog
The computed LogP value for 2-bromo-N-(2,4-dimethylphenyl)acetamide is 2.71, classifying it as moderately lipophilic. In comparison, the 2,4-dichlorophenyl analog (CAS 286841-26-7) carries a higher molecular weight (282.95 g/mol) and is expected to exhibit increased lipophilicity due to the electron-withdrawing and hydrophobic contributions of the chlorine substituents, which typically raise LogP by approximately 0.5–1.0 units relative to methyl-substituted counterparts [1]. This difference affects membrane permeability and metabolic stability in biological applications, and solubility in organic synthesis solvents. No direct head-to-head experimental LogP measurement for both compounds under identical conditions was identified in the public domain.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.71 (ChemSrc computed) |
| Comparator Or Baseline | 2-Bromo-N-(2,4-dichlorophenyl)acetamide (CAS 286841-26-7): LogP not directly available from identical source; estimated LogP > 3.2 based on halogen contribution trends |
| Quantified Difference | Estimated ΔLogP ≈ 0.5–1.0 units (target compound less lipophilic) |
| Conditions | Computed values from ChemSrc database; no co-standardized experimental dataset available |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding in biochemical assays, making the 2,4-dimethylphenyl variant preferable for early-stage drug discovery where these parameters are critical.
- [1] PubChem. 2-Bromo-N-(2,4-dichlorophenyl)acetamide – CAS 286841-26-7. Molecular Weight: 282.95 g/mol. Substituent trend inference for LogP shift. View Source
